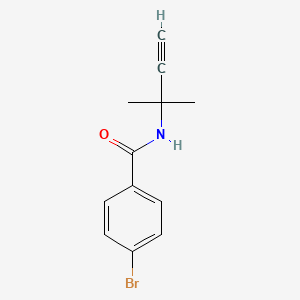
Bromopropyzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromopropyzamide is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. It is a selective herbicide used to control a wide range of weeds in crops. The compound’s unique properties make it an essential tool in modern agriculture.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bromopropyzamide can be synthesized through several methods. One common synthetic route involves the bromination of propyzamide. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl₄). The reaction conditions include maintaining a temperature range of 25-30°C and stirring the mixture for several hours to ensure complete bromination.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale bromination processes. The use of continuous flow reactors allows for better control over reaction conditions, leading to higher yields and purity. The process includes the purification of the final product through crystallization or distillation to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Bromopropyzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) in an appropriate solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bromopropyzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Employed in studies involving plant physiology and herbicide resistance.
Medicine: Investigated for its potential use in developing new pharmaceuticals with herbicidal properties.
Industry: Utilized in the formulation of herbicides for agricultural use, contributing to weed management and crop protection.
Mecanismo De Acción
Bromopropyzamide exerts its effects by inhibiting cell division in plants. It targets the microtubules, preventing their assembly and disrupting the mitotic process. This leads to the inhibition of weed growth and ultimately their death. The compound’s action is selective, affecting only specific types of weeds without harming the crops.
Comparación Con Compuestos Similares
Similar Compounds
Propyzamide: A related herbicide with similar properties but without the bromine atom.
Chloropropyzamide: Another derivative with a chlorine atom instead of bromine.
Fluoropropyzamide: Contains a fluorine atom, offering different selectivity and potency.
Uniqueness
Bromopropyzamide stands
Propiedades
Número CAS |
80045-50-7 |
|---|---|
Fórmula molecular |
C12H12BrNO |
Peso molecular |
266.13 g/mol |
Nombre IUPAC |
4-bromo-N-(2-methylbut-3-yn-2-yl)benzamide |
InChI |
InChI=1S/C12H12BrNO/c1-4-12(2,3)14-11(15)9-5-7-10(13)8-6-9/h1,5-8H,2-3H3,(H,14,15) |
Clave InChI |
GNFQHXMPSRUKIS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#C)NC(=O)C1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


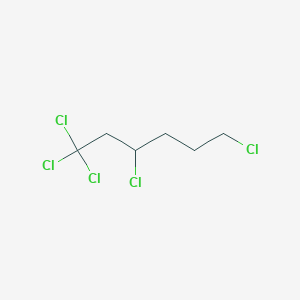
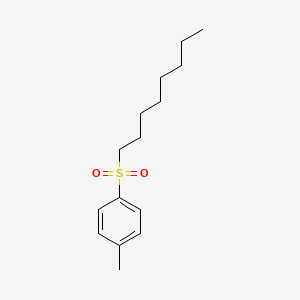
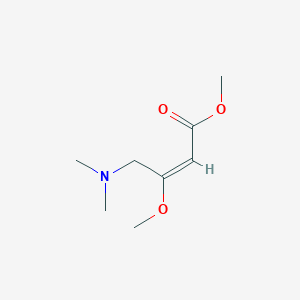

![2,6-Di-tert-butyl-4-[(1-ethoxyethoxy)methyl]-4H-thiopyran](/img/structure/B14422025.png)
![5-(1,3-benzodioxol-5-yl)-8a,9-dihydro-8H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one](/img/structure/B14422033.png)


![2-{[4-(Benzyloxy)phenoxy]methyl}-2H-1,2,3-triazole](/img/structure/B14422062.png)
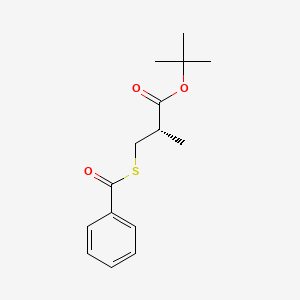
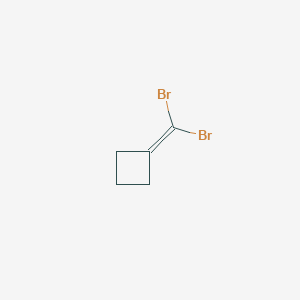
![3-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-5-nitro-2-oxidobenzenesulfonate;chromium(3+);3-(2-ethylhexoxy)propan-1-amine;hydron](/img/structure/B14422081.png)
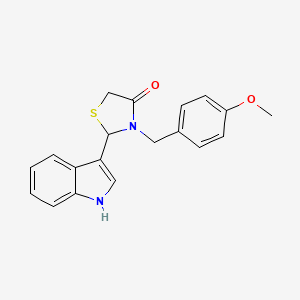
![2-Phenyl-4-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14422097.png)
